molecular formula C20H23NO2S B12457008 4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide

4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide

Cat. No.: B12457008
M. Wt: 341.5 g/mol
InChI Key: ZLDRHCHBRMLPGQ-UHFFFAOYSA-N
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Description

4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with a sulfonamide group attached to a phenylhepta-dienyl chain, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the palladium-catalyzed tandem reaction. This reaction involves the oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research focuses on its potential therapeutic effects, particularly its antibacterial and antifungal properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial or antifungal effects, depending on the target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide is unique due to its specific structural features, such as the sulfonamide group and the phenylhepta-dienyl chain

Properties

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

4-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H23NO2S/c1-4-15-20(16-5-2,18-9-7-6-8-10-18)21-24(22,23)19-13-11-17(3)12-14-19/h4-14,21H,1-2,15-16H2,3H3

InChI Key

ZLDRHCHBRMLPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC=C)(CC=C)C2=CC=CC=C2

Origin of Product

United States

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